molecular formula C27H30N4O4S B2801940 ethyl 1-{5-[((E)-2-{4-[(4-methylbenzyl)oxy]benzoyl}hydrazono)methyl]-1,3-thiazol-2-yl}-4-piperidinecarboxylate CAS No. 477868-55-6

ethyl 1-{5-[((E)-2-{4-[(4-methylbenzyl)oxy]benzoyl}hydrazono)methyl]-1,3-thiazol-2-yl}-4-piperidinecarboxylate

Cat. No.: B2801940
CAS No.: 477868-55-6
M. Wt: 506.62
InChI Key: HCOVKGFEXALNKI-STBIYBPSSA-N
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Description

Ethyl 1-{5-[((E)-2-{4-[(4-methylbenzyl)oxy]benzoyl}hydrazono)methyl]-1,3-thiazol-2-yl}-4-piperidinecarboxylate is a complex organic compound with a unique structure that includes a thiazole ring, a piperidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-{5-[((E)-2-{4-[(4-methylbenzyl)oxy]benzoyl}hydrazono)methyl]-1,3-thiazol-2-yl}-4-piperidinecarboxylate typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the piperidine ring and the functional groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{5-[((E)-2-{4-[(4-methylbenzyl)oxy]benzoyl}hydrazono)methyl]-1,3-thiazol-2-yl}-4-piperidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often include specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing groups, while reduction might yield a more saturated compound.

Scientific Research Applications

Ethyl 1-{5-[((E)-2-{4-[(4-methylbenzyl)oxy]benzoyl}hydrazono)methyl]-1,3-thiazol-2-yl}-4-piperidinecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-{5-[((E)-2-{4-[(4-methylbenzyl)oxy]benzoyl}hydrazono)methyl]-1,3-thiazol-2-yl}-4-piperidinecarboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Ethyl 1-{5-[((E)-2-{4-[(4-methylbenzyl)oxy]benzoyl}hydrazono)methyl]-1,3-thiazol-2-yl}-4-piperidinecarboxylate can be compared with similar compounds, such as other thiazole derivatives and piperidine-containing compounds. These comparisons highlight its unique structure and properties, which may offer advantages in specific applications.

List of Similar Compounds

  • Thiazole derivatives
  • Piperidine-containing compounds
  • Benzoyl hydrazones

Properties

IUPAC Name

ethyl 1-[5-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]-1,3-thiazol-2-yl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O4S/c1-3-34-26(33)22-12-14-31(15-13-22)27-28-16-24(36-27)17-29-30-25(32)21-8-10-23(11-9-21)35-18-20-6-4-19(2)5-7-20/h4-11,16-17,22H,3,12-15,18H2,1-2H3,(H,30,32)/b29-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOVKGFEXALNKI-STBIYBPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC=C(S2)C=NNC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1CCN(CC1)C2=NC=C(S2)/C=N/NC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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